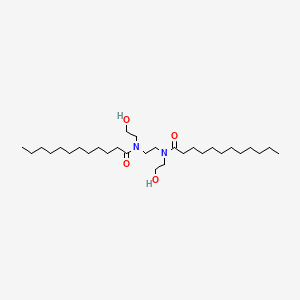
1,2-bis(N-(2-hydroxyethyl)-lauroylamino)ethane
Cat. No. B8480048
Key on ui cas rn:
185682-82-0
M. Wt: 512.8 g/mol
InChI Key: UZBPQERWYPKQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06060612
Procedure details


Into a 500 ml rounded-flask, were introduced 4.0 g of magnesium oxide and 80 g of distilled water. The mixture was stirred. Thereto was added 7.3 g of N,N'-bis(2-hydroxyethyl)-1,2-diaminoethane prepared in Example 27, and then was added 250 ml of 1,4-dioxane. 21.3 g of lauroyl chloride was gradually added dropwise to the resulting mixture for 1 hour under violent stirring at a room temperature. After stirring for 2 hours, the mixture was filtered, and the filtrate was mixed with 200 ml of chloroform, and washed twice with 200 ml of distilled water. The organic phase was cooled to produce solid material, which was recovered by filtration. The solid material was dried and recrystallized from acetone, to give 19.5 g of the title compound as white powder, which was identified by IR and NMR. The results are shown in Table 3.


Name
N,N'-bis(2-hydroxyethyl)-1,2-diaminoethane
Quantity
7.3 g
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[O-2].[Mg+2].O.[OH:4][CH2:5][CH2:6][N:7]([C:31](=[O:47])[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42]CCCC)[CH2:8][CH2:9][N:10]([C:14](=[O:30])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]CCCC)[CH2:11][CH2:12][OH:13].C(Cl)(=O)CCCCCCCCCCC>O1CCOCC1>[OH:4][CH2:5][CH2:6][N:7]([C:31](=[O:47])[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:8][CH2:9][N:10]([C:14](=[O:30])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:11][CH2:12][OH:13] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
N,N'-bis(2-hydroxyethyl)-1,2-diaminoethane
|
|
Quantity
|
7.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCN(CCN(CCO)C(CCCCCCCCCCCCCCC)=O)C(CCCCCCCCCCCCCCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
21.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
under violent stirring at a room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was mixed with 200 ml of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 200 ml of distilled water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The organic phase was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce solid material, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid material was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN(CCN(CCO)C(CCCCCCCCCCC)=O)C(CCCCCCCCCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 325.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
